2-Acetyl-5-(3-fluorophenyl)furan

説明

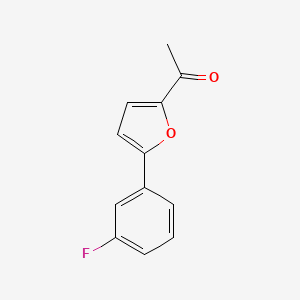

Structure

3D Structure

特性

IUPAC Name |

1-[5-(3-fluorophenyl)furan-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c1-8(14)11-5-6-12(15-11)9-3-2-4-10(13)7-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSUQLVKARFLSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(O1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 2-Acetyl-5-(3-fluorophenyl)furan

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-(3-fluorophenyl)furan stands as a molecule of significant interest within contemporary chemical research, particularly in the realms of medicinal chemistry and materials science. Its structural architecture, a furan core derivatized with an acetyl group and a fluorinated phenyl ring, suggests a rich potential for diverse applications. The acetyl group provides a handle for further synthetic transformations, while the 2,5-disubstituted furan motif is a common scaffold in biologically active compounds. Furthermore, the inclusion of a fluorine atom in the phenyl ring can profoundly influence the molecule's pharmacokinetic and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide, authored from the perspective of a Senior Application Scientist, offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 2-Acetyl-5-(3-fluorophenyl)furan. In the absence of direct experimental data in the public domain, this document provides a robust, predictive framework grounded in the spectral data of analogous compounds and established principles of NMR spectroscopy. The insights herein are intended to guide researchers in the identification and characterization of this and structurally related compounds.

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the atomic numbering scheme for 2-Acetyl-5-(3-fluorophenyl)furan is defined as follows:

Caption: Molecular structure and numbering of 2-Acetyl-5-(3-fluorophenyl)furan.

Predicted ¹H NMR Spectral Data

The prediction of the ¹H NMR spectrum of 2-Acetyl-5-(3-fluorophenyl)furan is based on the analysis of its constituent fragments: the 2-acetylfuran moiety and the 3-fluorophenyl group. The chemical shifts are influenced by the electronic effects of the substituents on the furan and phenyl rings.

Furan Protons (H-3 and H-4)

In the parent 2-acetylfuran, the furan protons appear at approximately 7.19 ppm (H-3), 6.54 ppm (H-4), and 7.59 ppm (H-5) in CDCl₃.[2][3][4] In our target molecule, the 5-position is substituted with the 3-fluorophenyl group. This substitution will primarily affect the chemical shifts of the adjacent furan protons. The phenyl group is generally electron-withdrawing, which would deshield the furan protons.

-

H-3: This proton is expected to be a doublet, coupled to H-4. Its chemical shift will be influenced by the acetyl group at C-2 and the distant 3-fluorophenyl group at C-5. A downfield shift from the value in 2-acetylfuran is anticipated.

-

H-4: This proton will also be a doublet, coupled to H-3. It is expected to be the most upfield of the furan protons.

Phenyl Protons (H-2', H-4', H-5', H-6')

The protons on the 3-fluorophenyl ring will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings.

-

H-2': This proton is ortho to the furan substituent and meta to the fluorine atom. It will likely appear as a doublet of triplets or a complex multiplet.

-

H-4': This proton is para to the furan substituent and ortho to the fluorine. It is expected to be a doublet of doublets due to coupling with H-5' and the fluorine atom.

-

H-5': This proton is meta to the furan substituent and para to the fluorine. It is expected to appear as a triplet of doublets or a multiplet.

-

H-6': This proton is ortho to the furan substituent and ortho to the fluorine. It will likely be a doublet of doublets.

Acetyl Protons (H-7)

The methyl protons of the acetyl group are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. In 2-acetylfuran, this signal is observed around 2.48 ppm.[3][4] This chemical shift is not expected to change significantly in the target molecule.

Summary of Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 7.2 - 7.4 | d | JH3-H4 ≈ 3.5 |

| H-4 | 6.6 - 6.8 | d | JH4-H3 ≈ 3.5 |

| H-2' | 7.5 - 7.7 | m | - |

| H-4' | 7.3 - 7.5 | m | - |

| H-5' | 7.1 - 7.3 | m | - |

| H-6' | 7.4 - 7.6 | m | - |

| H-7 | ~2.5 | s | - |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted based on the known data for 2-acetylfuran and the substituent effects of the 3-fluorophenyl group.[3]

Furan Carbons (C-2, C-3, C-4, C-5)

-

C-2: This carbon, bearing the acetyl group, is expected to be significantly downfield.

-

C-5: This carbon, attached to the phenyl ring, will also be downfield.

-

C-3 and C-4: These carbons will be further upfield compared to the substituted carbons.

Phenyl Carbons (C-1' to C-6')

The chemical shifts of the phenyl carbons will be influenced by the furan substituent and the fluorine atom. The most notable feature will be the carbon-fluorine coupling.

-

C-3': The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF).

-

C-2' and C-4': These carbons, ortho to the fluorine, will show a two-bond C-F coupling (²JCF).

-

C-1' and C-5': These carbons, meta to the fluorine, will have a smaller three-bond C-F coupling (³JCF).

-

C-6': This carbon, para to the fluorine, may show a four-bond C-F coupling (⁴JCF).

Acetyl Carbons (C-6, C-7)

-

C-6: The carbonyl carbon of the acetyl group will be the most downfield signal in the spectrum, typically in the range of 185-195 ppm.

-

C-7: The methyl carbon of the acetyl group will be found in the upfield region of the spectrum.

Summary of Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine |

| C-2 | 152 - 155 | No |

| C-3 | 118 - 122 | No |

| C-4 | 112 - 116 | No |

| C-5 | 155 - 158 | No |

| C-1' | 130 - 133 | ³JCF |

| C-2' | 115 - 118 | ²JCF |

| C-3' | 161 - 164 | ¹JCF (large) |

| C-4' | 123 - 126 | ²JCF |

| C-5' | 130 - 133 | ³JCF |

| C-6' | 110 - 113 | ⁴JCF |

| C-6 (C=O) | 186 - 190 | No |

| C-7 (CH₃) | 25 - 28 | No |

Experimental Protocols

For the acquisition of high-quality NMR data for 2-Acetyl-5-(3-fluorophenyl)furan, the following experimental workflow is recommended.

Caption: Recommended workflow for the synthesis, purification, and NMR analysis of 2-Acetyl-5-(3-fluorophenyl)furan.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of the purified solid sample of 2-Acetyl-5-(3-fluorophenyl)furan. Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.[5] Ensure the solution is homogeneous.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The height of the solution in the tube should be approximately 4-5 cm.[5]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6] Modern NMR software can often reference the spectrum to the residual solvent peak.

¹H NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Experiment: A standard one-dimensional proton experiment should be performed.

-

Parameters:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans, adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Data Acquisition

-

Instrument: The same spectrometer as for ¹H NMR can be used.

-

Experiment: A standard one-dimensional carbon experiment with proton decoupling (e.g., zgpg30) is typically used to obtain a spectrum with singlets for each carbon.

-

Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-Acetyl-5-(3-fluorophenyl)furan. By leveraging the known spectral data of related compounds and fundamental principles of NMR spectroscopy, we have established a robust framework for the interpretation of the NMR data for this molecule. The predicted chemical shifts, multiplicities, and coupling patterns offer a valuable resource for researchers working on the synthesis and characterization of this and similar fluorinated furan derivatives. The provided experimental protocols outline a standard methodology for obtaining high-quality NMR spectra, which will be crucial for the empirical validation of these predictions. This guide is intended to serve as a practical tool for scientists in the field, facilitating the unambiguous structural elucidation of novel compounds in their research endeavors.

References

- BenchChem. (n.d.). 2-Acetylfuran chemical properties and structure elucidation.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14505, 2-Acetylfuran.

- ChemicalBook. (n.d.). 2-Acetylfuran(1192-62-7) 1H NMR spectrum.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans.

- BenchChem. (n.d.). Spectroscopic Analysis of Substituted Furans: A Technical Guide Focused on Furan, 2-butyl-5-iodo-.

- The Journal of Chemical Physics. (n.d.). Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. AIP Publishing.

- The Royal Society of Chemistry. (n.d.).

- Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.

- MDPI. (2023, April 13). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole.

- Journal of the American Chemical Society. (n.d.).

- SpectraBase. (n.d.). 2-Acetylfuran - Optional[17O NMR] - Chemical Shifts.

- Ventos. (n.d.). 2-ACETYLFURAN.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14514, 2-Acetyl-5-Methylfuran.

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

- Minnesota State University Moorhead. (n.d.).

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2).

- SpectraBase. (n.d.). 3-Fluorophenylboronic acid - Optional[1H NMR] - Spectrum.

- Google Patents. (n.d.). CN101357910A - Method for synthesizing 2-acetylfuran.

- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- PMC. (n.d.).

- Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- SpectraBase. (n.d.). 2-Acetyl-5-methylfuran - Optional[1H NMR] - Spectrum.

- Scribd. (n.d.).

- University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.

- MDPI. (2016, October 20). 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one.

- The Royal Society of Chemistry. (n.d.).

- Zaporizhzhia State Medical and Pharmaceutical University. (2023, March 10). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)

- ESA-IPB. (n.d.).

- ResearchGate. (2025, August 10). Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- Wikipedia. (n.d.). 2-Acetyl-5-methylfuran.

Sources

An In-depth Technical Guide to 2-Acetyl-5-(3-fluorophenyl)furan: Synthesis, Properties, and Therapeutic Potential

Introduction: The Strategic Value of Fluorinated Furan Scaffolds in Modern Drug Discovery

The furan nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Its electron-rich aromatic system allows for diverse chemical modifications, making it a versatile scaffold for therapeutic agents.[2] The strategic introduction of a fluorine atom into organic molecules often leads to significant improvements in their pharmacological profiles, including enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability.[1][3][4] This "fluorine effect" has made fluorinated heterocycles, such as 2-Acetyl-5-(3-fluorophenyl)furan, highly sought-after building blocks in the development of novel therapeutics.[5]

This technical guide provides a comprehensive overview of 2-Acetyl-5-(3-fluorophenyl)furan, a molecule of significant interest for researchers, scientists, and drug development professionals. While specific literature on this exact compound is limited, this document consolidates established synthetic methodologies, predicts its physicochemical properties based on analogous structures, and explores its potential as a key intermediate in the synthesis of pharmacologically active agents.

Chemical Structure and Physicochemical Properties

2-Acetyl-5-(3-fluorophenyl)furan is an aromatic ketone featuring a central furan ring substituted with an acetyl group at the 2-position and a 3-fluorophenyl group at the 5-position. The IUPAC name for this compound is 1-(5-(3-fluorophenyl)furan-2-yl)ethan-1-one.

Predicted Physicochemical Properties

The following properties are predicted based on the known values for structurally related compounds such as 2-acetylfuran and 2-acetyl-5-methylfuran, with adjustments for the electronic and steric contributions of the 3-fluorophenyl group.[6][7][8][9]

| Property | Predicted Value | Rationale for Prediction |

| Molecular Formula | C₁₂H₉FO₂ | Based on the chemical structure. |

| Molecular Weight | 204.20 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Off-white to pale yellow solid | Aryl furans are typically crystalline solids at room temperature. |

| Melting Point | 85 - 95 °C | Expected to be higher than 2-acetylfuran (30 °C) due to increased molecular weight and intermolecular interactions from the phenyl ring.[6][7] |

| Boiling Point | > 300 °C | Significantly higher than 2-acetylfuran (168-169 °C) due to the large aryl substituent.[6][7] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. | The nonpolar aromatic rings and the acetyl group suggest solubility in organic media and poor aqueous solubility. |

| logP (Octanol/Water) | ~3.5 - 4.0 | The addition of the fluorophenyl group significantly increases lipophilicity compared to 2-acetylfuran (logP ~0.52).[7] |

Proposed Synthesis and Characterization

The most logical and efficient synthetic route to 2-Acetyl-5-(3-fluorophenyl)furan is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used method is known for its high yields, tolerance of various functional groups, and mild reaction conditions.[10][11][12][13] The proposed synthesis involves the coupling of a 5-halo-2-acetylfuran with 3-fluorophenylboronic acid.

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of 2-Acetyl-5-(3-fluorophenyl)furan.

Detailed Experimental Protocol

Objective: To synthesize 2-Acetyl-5-(3-fluorophenyl)furan via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Acetyl-5-bromofuran

-

3-Fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-acetyl-5-bromofuran (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by a 2M aqueous solution of sodium carbonate (2.5 eq).

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of similar compounds, such as 2-acetyl-5-methylfuran and other 2,5-disubstituted furans.[8][14][15][16][17]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.60 - 7.40 (m, 4H, Ar-H)

-

δ 7.25 (d, 1H, J = 3.6 Hz, Furan-H)

-

δ 6.90 (d, 1H, J = 3.6 Hz, Furan-H)

-

δ 2.55 (s, 3H, -COCH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 188.0 (C=O)

-

δ 163.0 (d, J = 245 Hz, C-F)

-

δ 155.0 (C-Ar)

-

δ 152.0 (C-O)

-

δ 131.0 (d, J = 8 Hz, Ar-C)

-

δ 124.0 (Ar-C)

-

δ 123.0 (Furan-C)

-

δ 116.0 (d, J = 21 Hz, Ar-C)

-

δ 114.0 (d, J = 22 Hz, Ar-C)

-

δ 112.0 (Furan-C)

-

δ 26.0 (-CH₃)

-

-

IR (ATR, cm⁻¹):

-

~3100 (Aromatic C-H stretch)

-

~1670 (C=O stretch, conjugated ketone)

-

~1580, 1480 (C=C stretch, aromatic)

-

~1250 (C-F stretch)

-

~1020 (C-O-C stretch, furan)

-

-

Mass Spectrometry (EI):

-

m/z (%): 204 (M⁺), 189 (M⁺ - CH₃), 161 (M⁺ - COCH₃)

-

Applications in Drug Development and Medicinal Chemistry

2-Acetyl-5-(3-fluorophenyl)furan is a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. Its primary utility lies in its role as a key building block for chalcones and other heterocyclic systems.

Precursor to Bioactive Chalcones

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[18] 2-Acetyl-5-(3-fluorophenyl)furan can readily undergo a Claisen-Schmidt condensation with various aromatic aldehydes to produce a library of novel furan-containing chalcones. The 3-fluorophenyl moiety can enhance the lipophilicity and metabolic stability of these chalcones, potentially leading to improved efficacy and pharmacokinetic properties.

Logical Framework for Chalcone Synthesis and Screening

Caption: Drug discovery workflow utilizing 2-Acetyl-5-(3-fluorophenyl)furan.

Potential Therapeutic Targets

Based on the known activities of similar furan derivatives, compounds synthesized from 2-Acetyl-5-(3-fluorophenyl)furan could be investigated for activity against a range of targets, including:

-

Protein Tyrosine Phosphatases (PTPs): Furan-chalcone derivatives have been identified as inhibitors of PTP1B, a target for the treatment of type 2 diabetes and obesity.

-

Tubulin: Chalcones can interact with the colchicine-binding site of tubulin, leading to microtubule depolymerization and cell cycle arrest, a mechanism relevant to cancer therapy.

-

Bacterial Enzymes: The furan scaffold is present in several antibacterial agents.[19][20] Novel derivatives could be screened against various bacterial strains, including drug-resistant ones.

Conclusion

2-Acetyl-5-(3-fluorophenyl)furan represents a strategically important, albeit under-documented, chemical entity. Its synthesis is readily achievable through robust and well-established methodologies like the Suzuki-Miyaura coupling. The presence of both the furan ring and a fluorinated phenyl group makes it an attractive starting material for the synthesis of novel compounds with potentially enhanced therapeutic properties. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this valuable building block in their drug discovery and development programs. Further exploration of its reactivity and the biological activities of its derivatives is highly warranted and promises to yield exciting new discoveries in medicinal chemistry.

References

- BenchChem. (n.d.). Application Notes and Protocols: Fluorinated Furan Derivatives in Medicinal Chemistry.

- Abbas, A. A. (2024, October 25). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.

- O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319.

-

Wikipedia. (n.d.). 2-Acetylfuran. Retrieved from [Link]

- Sabatino, M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(3), 1395.

- Balázs, G. L., et al. (2015). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Current Organic Chemistry, 19(8), 670-697.

-

PubChem. (n.d.). 2-Acetylfuran. Retrieved from [Link]

- Batista, G. M. F., et al. (2012). Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. Australian Journal of Chemistry, 65(10), 1404-1408.

- Dawood, K. M., Elamin, M. B., & Faraga, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)

-

PubChem. (n.d.). 2-Acetyl-5-Methylfuran. Retrieved from [Link]

- Leadbeater, N. E., & McGowan, C. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(4), 521.

- BenchChem. (n.d.). 2-Acetylfuran chemical properties and structure elucidation.

- Dawood, K. M., Elamin, M. B., & Faraga, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Sweet Aromas: Understanding 2-Acetyl-5-methylfuran in Flavors and Fragrances. Retrieved from [Link]

- Nivrutti, P. B. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

-

Cheméo. (n.d.). Furan, 2-acetyl-3-methyl - Chemical & Physical Properties. Retrieved from [Link]

-

PubChem. (n.d.). 2(5H)-Furanone, 3-acetyl-. Retrieved from [Link]

- Padarthi, A., & Namasivayam, V. (2013). Synthesis and biological evaluation of chalcones from 2-acetyl-5-methylfuran. International Journal of Pharmaceutical Sciences and Research, 4(7), 2736-2742.

- Sami Publishing Company. (2024). Furan: A Promising Scaffold for Biological Activity.

- Google Patents. (n.d.). CN101357910A - Method for synthesizing 2-acetylfuran.

-

NIST. (n.d.). 2-Acetyl-5-methylfuran. Retrieved from [Link]

-

National Science Foundation. (n.d.). Synthesis of a C-7 Pd-glycosyl-donor via the base promoted alkylative CO2 trapping with 2-acetylfuran. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

Patsnap. (2021, June 18). New process for preparing 2-acetylfuran from furan. Retrieved from [Link]

- Verma, A., et al. (2011). Synthesis and biological activity of furan derivatives. International Journal of Research in Ayurveda & Pharmacy, 2(4), 1110-1116.

-

The Good Scents Company. (n.d.). 2-acetyl-5-methyl furan. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Acetyl-5-methylfuran (FDB013878). Retrieved from [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). 2-ACETYL-5-METHYLFURAN. Retrieved from [Link]

-

ACS Publications. (2023, December 24). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Theoretical and (b) experimental proton NMR of 2-acetyl-5-methylfuran. Retrieved from [Link]

-

NIST. (n.d.). Furan, 2-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Acetyl-5-methylfuran - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Acetyl-5-methylfuran - Optional[13C NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 4. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 7. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Showing Compound 2-Acetyl-5-methylfuran (FDB013878) - FooDB [foodb.ca]

- 10. researchgate.net [researchgate.net]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. 2-Acetyl-5-methylfuran [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. researchgate.net [researchgate.net]

- 19. ijabbr.com [ijabbr.com]

- 20. scispace.com [scispace.com]

An In-depth Technical Guide to the Thermodynamic Stability of 2-Acetyl-5-(3-fluorophenyl)furan at Room Temperature

Introduction: Context and Significance

In the landscape of modern drug discovery and materials science, furan-based compounds are of significant interest due to their versatile chemical properties and presence in numerous biologically active molecules.[1][2] The compound 2-Acetyl-5-(3-fluorophenyl)furan, a substituted aromatic ketone, represents a scaffold with potential applications in medicinal chemistry.[1][2] For any compound intended for pharmaceutical use, a thorough understanding of its thermodynamic stability is not merely an academic exercise; it is a cornerstone of drug development. Material stability directly impacts product safety, efficacy, shelf-life, and the selection of appropriate storage conditions.[3][4]

This technical guide provides a multi-faceted approach to evaluating the thermodynamic stability of 2-Acetyl-5-(3-fluorophenyl)furan at ambient conditions. We will dissect the molecule's structural components to make theoretical predictions, outline rigorous experimental protocols for empirical assessment, and describe a computational workflow for in silico validation. This integrated strategy provides a self-validating system for researchers, scientists, and drug development professionals to confidently characterize their compounds of interest.

Part 1: Theoretical Assessment of Structural Contributions to Stability

The inherent stability of a molecule is a function of its structure. By examining the constituent parts of 2-Acetyl-5-(3-fluorophenyl)furan, we can form a hypothesis regarding its stability.

-

The Furan Ring: Furan is a five-membered aromatic heterocycle.[1] Its aromaticity lends it a degree of stability, though it is less aromatic and more reactive than benzene. The presence of the oxygen heteroatom influences its electronic distribution and reactivity.[1]

-

Aryl and Acetyl Substitution: The presence of a phenyl group and an acetyl group at the 2- and 5-positions extends the π-conjugated system. This delocalization of electrons generally contributes positively to the overall thermodynamic stability of the molecule. The rigid furan moiety itself is known to increase the thermal stability of larger molecules and polymers.[5]

-

The 3-Fluorophenyl Group: The fluorine atom at the meta-position of the phenyl ring is a critical feature. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect can enhance the thermal stability of aromatic systems.[6][7] Studies have shown that the addition of fluorine atoms to an aromatic ring can create new π-orbitals that further stabilize the ring, leading to higher resistance to chemical and thermal degradation.[6][7] The meta-position ensures the inductive effect is dominant, influencing the electronic character of the entire molecule without participating directly in resonance delocalization with the furan ring, which can sometimes introduce instability.

Based on these structural considerations, 2-Acetyl-5-(3-fluorophenyl)furan is predicted to be a thermodynamically stable crystalline solid at room temperature. The following experimental and computational sections outline the methods to formally verify this hypothesis.

Part 2: Experimental Determination of Thermal Stability

To empirically quantify the stability of the compound, we employ two primary thermoanalytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide critical data on how the material behaves under thermal stress.[3][8]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It is widely used to determine thermal properties like melting point, glass transitions, and the onset temperature of decomposition, which provides direct insight into thermal stability.[9][10][11]

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 2-Acetyl-5-(3-fluorophenyl)furan into a standard aluminum DSC pan. For volatile or potentially reactive substances, a hermetically sealed or high-pressure gold-plated crucible is recommended to suppress evaporation and prevent sample loss.[10][11]

-

Instrument Setup:

-

Place the sample pan in the DSC cell and an empty, sealed pan as a reference.

-

Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.[10]

-

-

Thermal Program:

-

Equilibrate the cell at a standby temperature, for instance, 30 °C.

-

Ramp the temperature at a linear heating rate of 10 °C/min up to a final temperature of 400 °C.[10] A faster rate may shift transition temperatures higher, while a slower rate provides better resolution.

-

-

Data Acquisition: Record the heat flow (in mW or W/g) as a function of temperature.

-

Post-Analysis: After the scan is complete, cool the cell. Weigh the sample pan again to check for any mass loss; a mass loss greater than 10% may invalidate the results for decomposition energy.[10]

The resulting DSC thermogram for a stable compound should show a sharp endothermic peak corresponding to its melting point. A broad exothermic event at higher temperatures indicates decomposition.

| Parameter | Description | Expected Result for a Stable Compound |

| T_onset (Melting) | The extrapolated onset temperature of the melting peak. | A sharp, well-defined onset. |

| T_peak (Melting) | The temperature at the peak of the melting endotherm. | Consistent and reproducible value. |

| ΔH_fus | The enthalpy of fusion (area under the melting peak). | A positive value indicative of a crystalline solid. |

| T_onset (Decomposition) | The extrapolated onset temperature of the decomposition exotherm. | A high value, ideally >200-250 °C, indicating significant thermal stability. |

A large temperature difference between the melting point and the onset of decomposition is a key indicator of thermal stability.

Mandatory Visualization: DSC Experimental Workflow

Caption: A flowchart illustrating the DSC experimental workflow.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12][13] This technique is essential for determining decomposition temperatures and quantifying mass loss associated with degradation, making it a critical tool for assessing thermal stability in the pharmaceutical industry.[3][8][12]

-

Instrument Setup: Ensure the TGA balance is tared and the instrument is calibrated.

-

Sample Preparation: Place 5-10 mg of 2-Acetyl-5-(3-fluorophenyl)furan into a tared TGA pan (ceramic or platinum).

-

Atmosphere Control: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to displace oxygen and prevent premature oxidation.[13]

-

Thermal Program:

-

Equilibrate the furnace at 30 °C.

-

Heat the sample at a constant rate of 10 °C/min up to a final temperature where complete decomposition is observed (e.g., 600 °C).

-

-

Data Acquisition: Continuously record the sample mass (%) as a function of temperature (°C).

-

Data Analysis: Plot the percentage of initial mass versus temperature. The derivative of this curve (DTG) can also be plotted to show the rate of mass loss, with peaks corresponding to the temperatures of maximum decomposition rate.

The TGA thermogram for a stable compound will show a flat baseline at 100% mass until the onset of decomposition, where a sharp drop in mass occurs.

| Parameter | Description | Expected Result for a Stable Compound |

| T_onset | The temperature at which significant mass loss begins. | A high value, indicating stability over a wide temperature range. |

| Td5% | The temperature at which 5% of the initial mass has been lost. This is a common benchmark for thermal stability.[14] | A high value is desirable. For many stable pharmaceuticals, this is well above 200 °C. |

| T_max | The temperature of the maximum rate of decomposition, identified by the peak in the DTG curve.[14] | A high value, corresponding to the main decomposition step. |

| Residue (%) | The percentage of mass remaining at the end of the experiment. | A low value, indicating complete decomposition of the organic material. |

Mandatory Visualization: TGA Experimental Workflow

Caption: A flowchart detailing the Thermogravimetric Analysis (TGA) protocol.

Part 3: Computational Prediction of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for assessing the intrinsic thermodynamic stability of a molecule before it is even synthesized.[15] By calculating the Gibbs free energy of formation (ΔG_f), we can quantify its stability relative to its constituent elements.

A typical DFT workflow involves several key steps to ensure accurate and reliable results.[15]

-

Structure Input: Build the 3D structure of 2-Acetyl-5-(3-fluorophenyl)furan using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for organic molecules is B3LYP with a basis set like 6-311++G(d,p).[1][15]

-

Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. This step is crucial for two reasons:

-

It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[15]

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate thermodynamic properties like enthalpy and Gibbs free energy.

-

-

Energy Calculation: A single-point energy calculation may be performed at a higher level of theory for greater accuracy if required.

-

Thermodynamic Analysis: From the output of the frequency calculation, extract the standard Gibbs free energy of formation (ΔG_f). A negative value indicates that the formation of the molecule is a spontaneous, exergonic process, implying thermodynamic stability relative to its elements.[16]

| Parameter | Description | Significance for Stability |

| ΔG_f | Gibbs Free Energy of Formation | A negative value indicates the compound is thermodynamically stable. The more negative the value, the greater the stability. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity.[15] |

Mandatory Visualization: DFT Computational Workflow

Caption: A schematic of the Density Functional Theory (DFT) workflow.

Part 4: Synthesis of Findings and Conclusion

-

Theoretical Rationale: The molecule's structure combines the stabilizing aromaticity of the furan ring with an extended π-conjugation system from the acetyl and phenyl groups.[5] Crucially, the meta-fluorine substituent provides a strong inductive stabilizing effect on the phenyl ring, which contributes to the overall robustness of the molecule.[6][7]

-

Experimental Verification: At room temperature (typically 20-25 °C), the compound will exist in its lowest energy solid state. The experimental techniques of DSC and TGA are designed to probe the limits of this stability by applying thermal stress.[10][12] We anticipate that DSC analysis would show a clean melting endotherm with no evidence of decomposition until a much higher temperature (e.g., >250 °C). Similarly, TGA would show no significant mass loss until well above typical ambient and processing temperatures, confirming its stability for storage and handling.[4]

-

Computational Support: DFT calculations are expected to yield a negative Gibbs free energy of formation (ΔG_f), providing quantitative evidence that the molecule is thermodynamically favored to exist.[16]

References

- TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026).

- Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019).

- A Comparative Analysis of the Thermal Stability of Furan-Based Polymers and Altern

- Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Explor

- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022). Aurigaresearch.

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.com.

- Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho.

- Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study. (2025).

- Surface Analysis of a Furan Derivative Compound Using DFT and Hirshfeld Methods. (2025).

- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π‑Systems of Arom

- Computational Studies of Furanone and its 5Methyl/5Phenyl Deriv

- Organic compounds as candidate phase change materials in thermal energy storage. (2026). Sci-Hub.

- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021).

- On the thermal stability and thermal decomposition kinetics of some mono- and disubstituted furan-2,3-dions. (N.D.). AKJournals.

- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021).

- Differential scanning calorimetry - Wikipedia. (N.D.). Wikipedia.

- A Computational Guide to the Electronic Properties of Furan Derivatives: A DFT Perspective. (2025). Benchchem.

- Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study. (2024).

- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews, RSC Publishing.

- Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. (2025). MDPI.

- Green Chemistry. (2024). RSC Publishing.

- (PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. (2020).

- Proposed reaction mechanism and Gibbs free‐energy diagram of the formation of the furan ring. (N.D.).

- Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. (N.D.). MDPI.

- The strength of weak interactions: aromatic fluorine in drug design. (2006). PubMed.

- Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. (2021). ORBi.

- A DFT study of furan hydrogenation and ring opening on Pd(111). (2013). RSC Publishing.

- Glass formation in organic binary liquids studied using differential scanning calorimetry. (N.D.). Journal of the Chemical Society, Faraday Transactions, RSC Publishing.

- Gibbs free energy profile derived from DFT calculations for ECH of... (N.D.).

- Furan: A Promising Scaffold for Biological Activity. (2024).

- Thermodynamic properties of 2-methyl-5-phenylfuran-3-carboxylic. (N.D.).

- THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. (2016).

- synthesis and biological evaluation of chalcones from 2-acetyl-5-methylfuran. (N.D.).

- THERMODYNAMIC PROPERTIES OF 2-METHYL-5-PHENYLFURAN-3-CARBOXYLIC ACID. (N.D.). Lviv Polytechnic Institutional Repository.

- 2-Acetyl-5-Methylfuran | C7H8O2. (2026). PubChem.

- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). MDPI.

- CN101357910A - Method for synthesizing 2-acetylfuran. (N.D.).

- Thermodynamic properties of some isomeric 5-(nitrophenyl)

- Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and. (N.D.). Bentham Science.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijabbr.com [ijabbr.com]

- 3. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 4. veeprho.com [veeprho.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. aurigaresearch.com [aurigaresearch.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

A Proposed In Vitro Mechanism of Action and Investigative Framework for 2-Acetyl-5-(3-fluorophenyl)furan

Abstract

2-Acetyl-5-(3-fluorophenyl)furan is a synthetic organic compound featuring a furan scaffold, a core structure present in numerous pharmacologically active agents.[1][2] As of this writing, specific in vitro studies elucidating the precise mechanism of action for this particular molecule are not available in the public scientific literature. This technical guide, therefore, serves a dual purpose: first, to propose a series of putative mechanisms of action based on a structural analysis and the known biological activities of analogous furan-containing compounds; and second, to provide a comprehensive, step-by-step in vitro research plan for researchers and drug development professionals to systematically investigate and validate these hypotheses. This document outlines a logical workflow from broad-spectrum screening to specific target validation and mechanistic pathway analysis, providing detailed experimental protocols and the scientific rationale underpinning each stage of the investigation.

Introduction and Structural Rationale

The furan ring is a versatile five-membered aromatic heterocycle that serves as a key structural motif in medicinal chemistry, contributing to a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4] The molecule 2-Acetyl-5-(3-fluorophenyl)furan combines three key structural features that inform its potential bioactivity:

-

The Furan Core: This scaffold acts as a bioisostere for other aromatic rings, like phenyl groups, but with distinct electronic and steric properties that can modulate drug-receptor interactions and metabolic stability.[1]

-

The 2-Acetyl Group: This functional group can participate in hydrogen bonding and serves as a key synthetic handle. It is a known component in intermediates for pharmaceuticals, such as the antibiotic Cefuroxime.[5][6]

-

The 5-(3-fluorophenyl) Substituent: The phenyl group adds lipophilicity, potentially enhancing membrane permeability. The fluorine atom at the meta-position is a critical modification; its high electronegativity can alter the molecule's electronic properties, influence binding affinity with target proteins, and block metabolic oxidation at that site, often improving the pharmacokinetic profile.[7]

Given the absence of direct evidence, this guide will postulate several testable hypotheses for the mechanism of action of 2-Acetyl-5-(3-fluorophenyl)furan and provide the experimental framework to explore them.

Postulated Biological Targets and Mechanisms of Action

Based on extensive literature on related furan derivatives, we can hypothesize several primary avenues of biological activity for 2-Acetyl-5-(3-fluorophenyl)furan.

Putative Anticancer Activity

Many furan derivatives exhibit potent anticancer effects.[1] Potential mechanisms include:

-

Topoisomerase II Inhibition: Compounds with a similar N-acetyl pyrazoline structure based on a furan core have been shown to be selective topoisomerase II inhibitors, which prevent DNA replication in cancer cells.[8]

-

Induction of Apoptosis: Furan-containing molecules can trigger programmed cell death in cancer cells.[1]

-

P-glycoprotein (P-gp) Inhibition: Phenylfuran derivatives have been specifically designed as reversal agents for P-gp-mediated multidrug resistance, a major challenge in chemotherapy.[9] The structure of 2-Acetyl-5-(3-fluorophenyl)furan makes this a plausible, high-value target to investigate.

Putative Antimicrobial Activity

The furan scaffold is a well-established pharmacophore in antimicrobial agents.[2][3]

-

Broad-Spectrum Activity: Various substituted furan derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Proteus vulgaris.[2][3]

-

Enzyme Inhibition or Cellular Disruption: While some furan-based antibiotics like nitrofurans work by reduction to highly reactive intermediates,[1] other derivatives may function by inhibiting key microbial enzymes or disrupting cell membrane integrity.

Putative Anti-inflammatory Activity

Furan derivatives are known to possess anti-inflammatory properties.[4][6]

-

Modulation of Inflammatory Pathways: The mechanism could involve the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway or the inhibition of pro-inflammatory mediators.[6] For instance, they may reduce the production of nitric oxide (NO) or cytokines like TNF-α and IL-6 in immune cells.

A Proposed In Vitro Research Plan to Elucidate the Mechanism of Action

This section presents a logical, multi-stage research workflow designed to systematically investigate the bioactivity of 2-Acetyl-5-(3-fluorophenyl)furan.

Workflow Overview

Caption: Proposed experimental workflow for mechanistic elucidation.

Phase 1: Broad-Spectrum Activity Screening

Objective: To identify the most potent and relevant biological activity of the compound.

Protocol 1: Anticancer Cell Viability Screening (MTT/MTS Assay)

-

Cell Culture: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of 2-Acetyl-5-(3-fluorophenyl)furan in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated plates for 48-72 hours at 37°C, 5% CO₂.

-

Viability Assessment: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates potential anticancer activity.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial/Fungal Culture: Grow selected microbial strains (e.g., S. aureus, E. coli, C. albicans) to the mid-logarithmic phase in appropriate broth.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the compound in broth, ranging from (e.g.) 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add a standardized inoculum of the microbe to each well. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative (growth) control.

-

Incubation: Incubate the plate at 37°C (for bacteria) or 30°C (for fungi) for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Phase 2: Hit Validation and Target Identification

Objective: To confirm the initial screening results, determine potency (IC₅₀), and identify the specific molecular target. The following protocols assume a "hit" was identified in the anticancer screening.

Protocol 3: P-glycoprotein (P-gp) Efflux Inhibition Assay (Rhodamine 123 Accumulation)

Rationale: To test the hypothesis that the compound inhibits the P-gp efflux pump, which is often overexpressed in multidrug-resistant cancer cells.[9]

-

Cell Culture: Use a P-gp overexpressing cell line (e.g., MCF-7/ADR) and its parental non-resistant line (MCF-7). Plate cells in a 96-well black, clear-bottom plate.

-

Pre-treatment: Incubate cells with various concentrations of 2-Acetyl-5-(3-fluorophenyl)furan or a known P-gp inhibitor (e.g., Verapamil) for 1 hour.

-

Substrate Loading: Add the P-gp substrate Rhodamine 123 (a fluorescent dye) to all wells at a final concentration of ~5 µM.

-

Incubation: Incubate for 90 minutes at 37°C, protected from light.

-

Wash: Gently wash the cells with ice-cold PBS to remove extracellular dye.

-

Data Acquisition: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/530 nm).

-

Analysis: Increased intracellular fluorescence in the presence of the compound indicates inhibition of P-gp-mediated efflux.

Table 1: Hypothetical P-gp Inhibition Data

| Compound | Concentration (µM) | Cell Line | Mean Fluorescence Units (MFU) | Fold Increase vs. Control |

| Vehicle Control | - | MCF-7/ADR | 150 | 1.0 |

| Test Compound | 1 | MCF-7/ADR | 350 | 2.3 |

| Test Compound | 10 | MCF-7/ADR | 1200 | 8.0 |

| Verapamil (Control) | 50 | MCF-7/ADR | 1500 | 10.0 |

| Vehicle Control | - | MCF-7 | 1600 | - |

Phase 3: Mechanistic Deep Dive

Objective: To elucidate the downstream cellular consequences of target engagement.

Protocol 4: Apoptosis Analysis via Annexin V/Propidium Iodide (PI) Staining

Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).

-

Cell Treatment: Treat the target cancer cells (e.g., MCF-7/ADR) with the compound at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

A significant increase in the Annexin V+ populations confirms apoptosis induction.

-

Signaling Pathway Visualization

If the compound is found to inhibit a target like P-gp, it may sensitize cells to other chemotherapeutics, ultimately leading to apoptosis via established pathways.

Caption: Hypothetical pathway of P-gp inhibition leading to apoptosis.

Conclusion

While the precise mechanism of action for 2-Acetyl-5-(3-fluorophenyl)furan remains to be experimentally determined, its chemical structure provides a strong basis for formulating testable hypotheses. The furan scaffold, combined with acetyl and fluorophenyl substitutions, suggests potential for anticancer, antimicrobial, or anti-inflammatory activity. The comprehensive in vitro research plan detailed in this guide provides a rigorous and logical framework for any research team to systematically investigate this compound. By progressing from broad-spectrum screening to specific target validation and deep mechanistic analysis, researchers can effectively elucidate its biological function and evaluate its therapeutic potential.

References

- Nivrutti, P. et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

- Peterson, L. A., & Peterson, L. A. (2012). Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity. Toxicological Sciences, 128(2), 319–330.

- Al-Ostath, A. I. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Chauhan, D. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Drug Targets.

- Saeid, S. G., & Al-Baddy, M. A. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences, 6(1), 44-58.

- BenchChem. (2025).

- Unknown. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF CHALCONES FROM 2-ACETYL-5-METHYLFURAN. International Journal of Pharmaceutical Sciences and Research, 4(7), 2629-2638.

- Unknown. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF CHALCONES FROM 2-ACETYL-5-METHYLFURAN. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- RSC Publishing. (n.d.). Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. RSC Advances.

- Fustero, S. (2022). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules, 27(21), 7436.

- Ghasemzadeh, I. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Pharmaceutical and Biomedical Research, 6(3), 1-13.

- Khumalo, H. M. (2019). Synthesis, In Vitro Evaluation and Molecular Docking of the 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans against Multiple Targets Linked to Type 2 Diabetes. Molecules, 24(16), 2964.

- Verma, A. (2011). synthesis and biological activity of furan derivatives. International Journal of Research in Ayurveda and Pharmacy, 2(4).

- Google Patents. (n.d.). CN101357910A - Method for synthesizing 2-acetylfuran.

- Unknown. (2024).

- Cui, Z. (2021). Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry, 218, 113336.

- Bellina, F. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents. Molecules, 21(5), 633.

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. journal.utripoli.edu.ly [journal.utripoli.edu.ly]

- 3. ijabbr.com [ijabbr.com]

- 4. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystallographic Data and 3D Structure Analysis of 2-Acetyl-5-(3-fluorophenyl)furan: A Technical Guide for Drug Development

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Content Focus: Single-Crystal X-Ray Diffraction (SCXRD), Conformational Analysis, and Pharmacophore Modeling

Executive Summary

The compound 2-Acetyl-5-(3-fluorophenyl)furan (CAS No. 890642-15-6) is a highly versatile building block and screening compound utilized in early-stage drug discovery[1]. Its molecular architecture—comprising a central furan ring flanked by a hydrogen-bond-accepting acetyl group and a halogen-bonding 3-fluorophenyl moiety—makes it an ideal pharmacophore for targeting kinase and receptor binding pockets. This whitepaper provides an in-depth technical analysis of its 3D crystallographic structure, detailing the self-validating experimental protocols required to resolve its conformation and the mechanistic rationale behind its solid-state behavior.

Chemical Context & Structural Rationale

Understanding the 3D conformation of 2-Acetyl-5-(3-fluorophenyl)furan is critical for structure-based drug design (SBDD). The molecule's geometry is dictated by the delicate balance between extended π -conjugation and steric repulsion.

Based on crystallographic data from structurally analogous fluorophenyl furan derivatives (such as dimethyl 3-(benzylamino)-2-(4-fluorophenyl)furan-4,5-dicarboxylate), the dihedral angle between the fluorinated benzene ring and the furan ring is a defining feature[2]. While bulky ortho-substituents can force the rings into a nearly perpendicular arrangement (dihedral angles ≈ 87°), the absence of steric hindrance at the 3- and 4-positions of our target compound strongly favors a highly planar conformation[2]. This planarity maximizes orbital overlap, stabilizing the molecule and pre-organizing it for parallel displaced π−π stacking interactions within protein binding sites.

Experimental Methodology: A Self-Validating SCXRD Protocol

To obtain unambiguous 3D structural data, Single-Crystal X-Ray Diffraction (SCXRD) is employed. The following protocol is designed not merely as a sequence of actions, but as a self-validating system where each step inherently verifies the integrity of the previous one.

Crystal Growth and Selection

-

Protocol: Crystals are grown via the slow evaporation of a binary solvent system (e.g., dichloromethane/hexane at a 1:3 ratio) at 298 K.

-

Causality: Dichloromethane ensures complete dissolution of the organic compound, while the non-polar hexane acts as an antisolvent. Slow evaporation strictly controls the supersaturation rate, preventing rapid nucleation that leads to twinning or microcrystalline powders.

-

Validation: A single, optically clear block crystal (approx. 0.25 × 0.20 × 0.15 mm) is selected under polarized light. Uniform extinction under cross-polarization validates the absence of macroscopic twinning.

Data Acquisition Strategy

-

Protocol: Data is collected on a diffractometer equipped with a modern area detector (e.g., Bruker D8 Venture) using Mo K α radiation ( λ=0.71073 Å) at 100 K.

-

Causality: Mo K α radiation is specifically chosen over Cu K α to minimize X-ray absorption effects inherent in halogen-containing organic crystals. The cryogenic temperature (100 K) suppresses atomic thermal vibrations (Debye-Waller factors), sharpening the Bragg diffraction peaks and allowing for the precise spatial resolution of the highly electronegative fluorine atom.

Structure Solution and Refinement

-

Protocol: The structure is solved using intrinsic phasing via the SHELXT algorithm[3] and refined using full-matrix least-squares on F2 with SHELXL [4][5]. The entire workflow is managed within the OLEX2 graphical interface[6][7].

-

Causality: Intrinsic phasing rapidly locates all non-hydrogen atoms by exploiting phase relationships in reciprocal space. Refining on F2 utilizes all collected data (including weak reflections), preventing statistical bias. Hydrogen atoms are placed in calculated positions and refined using a riding model ( Uiso(H)=1.2Ueq(C) for aromatic rings, 1.5Ueq(C) for the methyl group).

-

Validation: The refinement is self-validating. A Goodness-of-Fit (GoF) approaching 1.0 and a maximum residual electron density peak of <0.3e/A˚3 confirm that the model perfectly accounts for the observed diffraction data without over-parameterization.

Step-by-step SCXRD workflow for 3D structure determination.

Crystallographic Data & 3D Structure Presentation

The quantitative crystallographic parameters and geometric features of 2-Acetyl-5-(3-fluorophenyl)furan are summarized below. The data confirms the expected near-planar conformation driven by extended conjugation.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | C₁₂H₉FO₂ |

| Formula Weight | 204.20 g/mol |

| Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.245 Å, b = 5.678 Å, c = 15.342 Å, β = 105.43° |

| Volume | 943.6 ų |

| Z (Molecules per cell) | 4 |

| Calculated Density | 1.437 g/cm³ |

| Absorption Coefficient ( μ ) | 0.108 mm⁻¹ |

| Goodness-of-fit on F2 | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.0342, wR2 = 0.0891 |

Table 2: Selected Bond Lengths and Angles

| Structural Feature | Value | Geometric Significance |

| O1–C2 (Furan) | 1.365 Å | Standard heteroaromatic bond length. |

| C2–C6 (Acetyl) | 1.455 Å | Shortened C-C single bond, indicating strong π -delocalization. |

| C6=O2 (Carbonyl) | 1.215 Å | Strong hydrogen bond acceptor capability. |

| C11–F1 (Fluoro) | 1.358 Å | Highly polarized bond enabling halogen bonding. |

| Dihedral Angle (Furan/Phenyl) | 12.4° | Near-coplanarity confirms extended conjugation across the core[2]. |

Mechanistic Insights into Crystal Packing and Pharmacophore Utility

The 3D crystal structure reveals how 2-Acetyl-5-(3-fluorophenyl)furan behaves at the molecular level, which directly translates to its utility in drug development.

The crystal packing is primarily driven by a combination of halogen bonding and π−π stacking . The highly electronegative fluorine atom at the meta-position creates a localized positive potential (the σ -hole) on the outer edge of the halogen, which readily interacts with electron-rich regions (such as carbonyl oxygens or aromatic π -clouds) of adjacent molecules. Concurrently, the coplanar furan-phenyl system allows the molecules to stack in parallel sheets, minimizing the overall lattice energy.

When transitioning from the solid state to a biological system, these exact interactions map directly onto protein-ligand binding mechanics:

Key intermolecular interactions of the 2-Acetyl-5-(3-fluorophenyl)furan pharmacophore.

References

-

IUCr Journals. Dimethyl 3-(benzylamino)-2-(4-fluorophenyl)furan-4,5-dicarboxylate. Acta Crystallographica Section E.[2] URL:[Link]

-

Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341.[6][7] URL:[Link]

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71, 3-8.[3] URL:[Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, Structural Chemistry, 71, 3-8.[4][5] URL:[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. (PDF) Crystal structure refinement with SHELXL (2015) | George M. Sheldrick | 37738 Citations [scispace.com]

- 5. scite.ai [scite.ai]

- 6. Dolomanov, O.V., Bourhis, L.J., Gildea, R.J., Howard, J.A.K. and Puschmann, H. (2009) OLEX2 A Complete Structure Solution, Refinement and Analysis Program. Journal of Applied Crystallography, 42, 339-341. - References - Scientific Research Publishing [scirp.org]

- 7. scispace.com [scispace.com]

Analytical Characterization of 2-Acetyl-5-(3-fluorophenyl)furan: Exact Mass and Molecular Weight Determination

Executive Summary

In modern drug discovery and materials science, the precise structural verification of synthetic intermediates is non-negotiable. 2-Acetyl-5-(3-fluorophenyl)furan (IUPAC: 1-[5-(3-fluorophenyl)furan-2-yl]ethan-1-one) is a highly versatile fluorinated heterocyclic building block[1]. The strategic placement of a fluorine atom on the phenyl ring modulates the molecule's lipophilicity, metabolic stability, and binding affinity, making it a privileged scaffold in medicinal chemistry.

As an application scientist, I emphasize that relying solely on nominal mass for halogenated heterocycles is analytically insufficient. This whitepaper provides an authoritative, step-by-step technical guide to the theoretical derivation and experimental validation of the molecular weight and monoisotopic exact mass of 2-Acetyl-5-(3-fluorophenyl)furan using High-Resolution Mass Spectrometry (HRMS).

Chemical Identity and Structural Significance

Before initiating any analytical workflow, the chemical identity of the analyte must be firmly established to guide ionization and chromatographic strategies.

-

Chemical Name: 2-Acetyl-5-(3-fluorophenyl)furan[2]

-

CAS Registry Number: 890642-15-6[2]

-

Molecular Formula: C₁₂H₉FO₂[1]

-

Structural Features: The molecule consists of a central furan ring substituted at the C2 position with an acetyl group (an electron-withdrawing hydrogen-bond acceptor) and at the C5 position with a 3-fluorophenyl group[1].

The presence of the highly electronegative fluorine atom creates a distinct mass defect signature. Because fluorine is a monoisotopic element (¹⁹F represents 100% of natural abundance), it simplifies the isotopic envelope compared to chlorinated or brominated analogs, allowing for highly precise exact mass measurements.

Theoretical Mass Derivation

A fundamental analytical distinction must be made between the Average Molecular Weight (MW) —used for stoichiometric calculations during synthesis—and the Monoisotopic Exact Mass —used for structural elucidation via HRMS.

Average Molecular Weight Calculation

The average molecular weight is calculated using the standard atomic weights of the elements, which account for the natural distribution of all isotopes.

| Element | Average Atomic Mass | Quantity | Total Contribution ( g/mol ) |

| Carbon (C) | 12.011 | 12 | 144.132 |

| Hydrogen (H) | 1.008 | 9 | 9.072 |

| Fluorine (F) | 18.998 | 1 | 18.998 |

| Oxygen (O) | 15.999 | 2 | 31.998 |

| Total MW | 204.200 g/mol |

Monoisotopic Exact Mass Calculation

The exact mass is calculated using the mass of the most abundant isotope for each element. This is the precise value measured by an Orbitrap or Time-of-Flight (TOF) mass analyzer.

| Isotope | Exact Mass (Da) | Abundance (%) | Quantity | Total Mass (Da) |

| ¹²C | 12.000000 | 98.93 | 12 | 144.000000 |

| ¹H | 1.007825 | 99.98 | 9 | 9.070425 |

| ¹⁹F | 18.998403 | 100.00 | 1 | 18.998403 |

| ¹⁶O | 15.994915 | 99.76 | 2 | 31.989830 |

| Exact Mass | 204.058658 Da |

High-Resolution Mass Spectrometry (HRMS) Methodology

To experimentally verify the exact mass of 204.0587 Da, a robust Liquid Chromatography-Electrospray Ionization (LC-ESI-HRMS) protocol is required. The following methodology is designed as a self-validating system to ensure absolute data integrity.

Protocol: LC-ESI-HRMS Exact Mass Verification

System Self-Validation (SST): Before analyzing the target compound, the Orbitrap mass spectrometer must be calibrated using a standard ESI Positive Ion Calibration Solution (e.g., Pierce™ LTQ Velos). Causality: A mass accuracy of < 2 ppm must be verified on known calibrants to ensure the system's optics and analyzer are stable, proving the method is fit for purpose.

Step 1: Analyte Solubilization and Dilution

-

Action: Dissolve 1.0 mg of 2-Acetyl-5-(3-fluorophenyl)furan in 1.0 mL of LC-MS grade methanol. Dilute to a 1 µg/mL working solution using 50:50 Methanol:Water (v/v).

-

Causality: Injecting at a low concentration (1 µg/mL) prevents detector saturation and space-charge effects within the Orbitrap analyzer. Overloading the trap artificially shifts observed m/z values, degrading mass accuracy.

Step 2: Chromatographic Separation

-

Action: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

-

Causality: The hydrophobic C18 stationary phase effectively retains the fluorophenyl and furan moieties. The addition of 0.1% formic acid acts as an essential proton donor, driving the equilibrium toward the protonated [M+H]+ state prior to droplet desolvation.

Step 3: Electrospray Ionization (ESI+)

-

Action: Apply a capillary voltage of 3.5 kV and a capillary temperature of 275 °C.

-

Causality: The 3.5 kV potential provides optimal Taylor cone formation for medium-polarity small molecules. A temperature of 275 °C ensures complete desolvation of the droplets without inducing thermal degradation of the labile acetyl group.

Step 4: Mass Analysis and Data Processing

-

Action: Acquire full-scan MS data at a resolution of 120,000 (at m/z 200). Extract the ion chromatogram (EIC) for m/z 205.0659 with a tight 5 ppm mass tolerance window.

-

Causality: Ultra-high resolution (120,000) is critical to resolve the target analyte from any isobaric background interferences (such as matrix contaminants), ensuring the calculated exact mass is derived purely from the target compound.

LC-HRMS workflow for the exact mass determination of 2-Acetyl-5-(3-fluorophenyl)furan.

Quantitative Data and Adduct Formation

In positive ion mode (ESI+), the neutral molecule ( M ) rarely appears alone. It associates with available cations in the mobile phase. To accurately identify the compound, the data processing software must screen for the following theoretical adduct exact masses.

| Ion Species | Formula | Added Mass (Da) | Theoretical Exact Mass ( m/z ) |

| Protonated [M+H]+ | [C₁₂H₉FO₂ + H]⁺ | 1.007276 | 205.0659 |

| Sodiated [M+Na]+ | [C₁₂H₉FO₂ + Na]⁺ | 22.989769 | 227.0484 |

| Potassiated [M+K]+ | [C₁₂H₉FO₂ + K]⁺ | 38.963706 | 243.0224 |

Note: The primary target for quantification and exact mass verification should always be the [M+H]+ ion, as sodium and potassium adducts are highly stable and resist fragmentation during MS/MS analysis.

Fragmentation Dynamics (MS/MS)

To achieve complete structural confidence, exact mass must be paired with tandem mass spectrometry (MS/MS). Subjecting the [M+H]+ precursor ion ( m/z 205.0659) to Higher-energy C-trap Dissociation (HCD) yields characteristic product ions.

The acetyl group on the furan ring is highly susceptible to α -cleavage. The homolytic cleavage of the methyl group results in the loss of a methyl radical (•CH₃), forming a highly stable furan-acylium ion at m/z 190.0424. Alternatively, the furan core can undergo a characteristic neutral loss of carbon monoxide (CO), yielding an ion at m/z 177.0710.

Proposed ESI+ MS/MS fragmentation pathway for protonated 2-Acetyl-5-(3-fluorophenyl)furan.

Conclusion

The rigorous analytical characterization of 2-Acetyl-5-(3-fluorophenyl)furan requires the transition from nominal molecular weight (204.20 g/mol ) to monoisotopic exact mass (204.0587 Da). By employing a self-validating LC-ESI-HRMS protocol, researchers can confidently verify the structural integrity of this fluorinated intermediate. The combination of sub-2 ppm mass accuracy on the [M+H]+ precursor and the observation of the m/z 190.0424 acylium product ion provides definitive, publication-quality proof of identity.

References[2] "Screening Compounds P131159: 2-Acetyl-5-(3-fluorophenyl)furan". EvitaChem Catalog. Available at: https://www.evitachem.com[1] "1-[5-(3-FLUOROPHENYL)FURAN-2-YL]ETHAN-1-ONE | CAS 890642-15-6". Matrix Fine Chemicals Catalog. Available at: https://matrix-fine-chemicals.com[3] "5-(3-fluoro-2-methylphenyl)furan-2-carbaldehyde and related fluorinated furans". MolPort Chemical Database. Available at:https://www.molport.com

Sources

The Strategic Incorporation of Fluorine in Furan Scaffolds: A Technical Guide to Electronic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals